
N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide, commonly known as indole-3-acetamide (IAM), is a synthetic compound that has been widely used in scientific research due to its unique properties. IAM is a derivative of the naturally occurring plant hormone indole-3-acetic acid (IAA) and has been shown to have similar physiological effects in plants. IAM has also been found to have potential applications in the field of medicine and drug development.
作用機序
The mechanism of action of N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide is not fully understood, but it is believed to act through the activation of specific signaling pathways in cells. This compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth and differentiation. This compound has also been found to activate the nuclear factor-kappa B (NF-kB) pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in plants and animals. In plants, this compound has been found to stimulate the production of auxins, which are hormones that regulate plant growth and development. This compound has also been found to increase the activity of antioxidant enzymes, which protect plants from oxidative stress.
In animals, this compound has been shown to have anti-inflammatory and anti-tumor effects. This compound has also been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species (ROS). Additionally, this compound has been shown to enhance the activity of certain enzymes involved in the metabolism of drugs and toxins.
実験室実験の利点と制限
One of the main advantages of using N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide in lab experiments is its ability to mimic the effects of natural plant hormones. This makes this compound a valuable tool for studying plant growth and development. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be unstable in certain conditions, such as high temperatures or acidic environments.
将来の方向性
There are many potential future directions for research on N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and drug development.
Another area of interest is the use of this compound in agriculture. This compound has been shown to have potential applications in plant propagation and stress tolerance, which could be valuable for improving crop yields and sustainability.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has potential applications in plant growth regulation, medicine, and drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide can be synthesized through a variety of methods, including the reaction of indole-3-acetic acid with acetic anhydride and thionyl chloride. Another common method involves the reaction of indole-3-acetonitrile with acetyl chloride and aluminum chloride. The resulting product is then purified through various techniques, such as column chromatography or recrystallization.
科学的研究の応用
N-(1-acetyl-2-chloro-1H-indol-3-yl)acetamide has been extensively studied for its various applications in scientific research. One of the most common uses of this compound is as a plant growth regulator. This compound has been shown to promote root growth and enhance plant resistance to stress factors such as drought and salinity. This compound has also been found to induce the formation of adventitious roots in plant cuttings, making it a valuable tool for plant propagation.
This compound has also been studied for its potential applications in medicine and drug development. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(1-acetyl-2-chloroindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7(16)14-11-9-5-3-4-6-10(9)15(8(2)17)12(11)13/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVRWJPHJGBMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N(C2=CC=CC=C21)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)
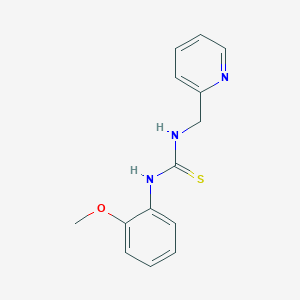
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
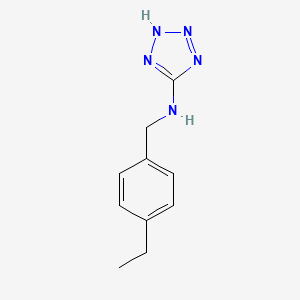
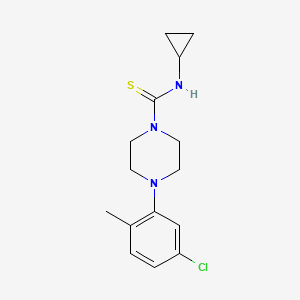
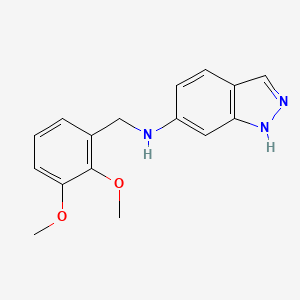
![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)

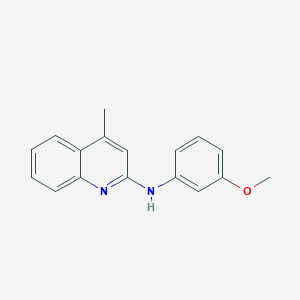
![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)